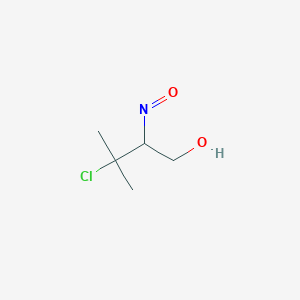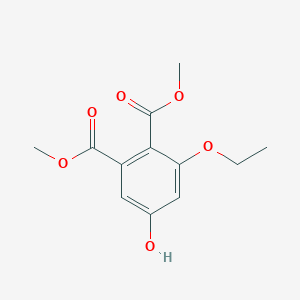
(2-(((2-Oxopropyl)amino)methyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(((2-Oxopropyl)amino)methyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with an oxopropylamino group. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(((2-Oxopropyl)amino)methyl)phenyl)boronic acid typically involves the reaction of a boronic acid derivative with an appropriate amine and aldehyde. One common method is the condensation of 2-formylphenylboronic acid with 2-aminopropan-1-one under mild conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .
化学反应分析
Types of Reactions
(2-(((2-Oxopropyl)amino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxopropylamino group can be reduced to form the corresponding alcohol or amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
(2-(((2-Oxopropyl)amino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing drugs for cancer therapy.
Industry: Utilized in the synthesis of advanced materials, such as polymers and catalysts
作用机制
The mechanism of action of (2-(((2-Oxopropyl)amino)methyl)phenyl)boronic acid involves its interaction with specific molecular targets. In the case of enzyme inhibition, the boronic acid group can form reversible covalent bonds with the active site of the enzyme, thereby inhibiting its activity. This interaction is facilitated by the Lewis acidity of the boron atom, which allows it to coordinate with nucleophilic residues in the enzyme’s active site .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the oxopropylamino group but shares the boronic acid functional group.
4-Formylphenylboronic Acid: Contains a formyl group instead of the oxopropylamino group.
2-Aminophenylboronic Acid: Contains an amino group directly attached to the phenyl ring
Uniqueness
(2-(((2-Oxopropyl)amino)methyl)phenyl)boronic acid is unique due to the presence of both the oxopropylamino group and the boronic acid functional group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research .
属性
CAS 编号 |
89291-24-7 |
|---|---|
分子式 |
C10H14BNO3 |
分子量 |
207.04 g/mol |
IUPAC 名称 |
[2-[(2-oxopropylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H14BNO3/c1-8(13)6-12-7-9-4-2-3-5-10(9)11(14)15/h2-5,12,14-15H,6-7H2,1H3 |
InChI 键 |
UAZVHRBJJZXKGF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1CNCC(=O)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine](/img/structure/B14133682.png)





![2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester](/img/structure/B14133703.png)





![Ethyl 3-[(azidoacetyl)amino]benzoate](/img/structure/B14133745.png)

